molecular formula C22H28N2O2S B4622884 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B4622884
M. Wt: 384.5 g/mol
InChI Key: ZXFNAPKMGROECE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel thiophene derivatives, including compounds related to 2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, have been synthesized through initial reactions with various organic reagents (Amr et al., 2010). Another study describes the synthesis of similar derivatives, focusing on antimicrobial activity (Singh, 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using methods like X-ray diffraction, indicating both intra and intermolecular hydrogen bonds (Analytical Sciences, 2004).

Chemical Reactions and Properties

Various chemical reactions involving similar thiophene derivatives have been explored. For instance, the Gewald synthesis has been used to evaluate allosteric enhancers (Nikolakopoulos et al., 2006). Another study discusses the reactions with phenylisocyanate, carbon disulfide, and thiourea (Youssef et al., 2005).

Physical Properties Analysis

Studies on related compounds focus on their physical properties like solubility and crystalline nature, which are critical for understanding their behavior in different environments (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties of these compounds have been extensively studied, particularly their antimicrobial and antifungal activities. For example, some derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (Kathiravan et al., 2017).

Scientific Research Applications

Synthesis and Material Properties

Researchers have synthesized and investigated the properties of polymers and compounds derived from related structures, highlighting their potential in creating materials with desirable physical and chemical properties. For example, Hsiao et al. (2000) explored the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, revealing these materials' excellent solubility, thermal stability, and capability to form transparent, flexible films (Hsiao, Yang, & Chen, 2000).

Biological Activities

Several studies have focused on the biological activities of compounds structurally similar to the given chemical, investigating their potential as medicinal agents:

  • Nikolakopoulos et al. (2006) examined 2-aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers, identifying compounds with greater potency and efficacy than the reference substance PD81,723 (Nikolakopoulos, Figler, Linden, & Scammells, 2006).
  • Amr et al. (2010) synthesized a series of novel thiophene derivatives, including 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing significant pharmacological effects (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Utility in Synthesis of Biologically Active Derivatives

Wardakhan et al. (2005) demonstrated the utility of 2-aminothiophene-3-carboxamide in synthesizing fused heterocyclic derivatives with antimicrobial activity, indicating the versatility of such compounds in generating biologically active molecules (Wardakhan, Elmegeed, & Manhi, 2005).

properties

IUPAC Name

2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-22(2,3)15-12-10-14(11-13-15)20(26)24-21-18(19(23)25)16-8-6-4-5-7-9-17(16)27-21/h10-13H,4-9H2,1-3H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNAPKMGROECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 4
2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 5
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2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 6
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2-[(4-tert-butylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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